5-HT2A Receptor Potency: Full Agonism at Single-Digit Nanomolar Concentrations
5-Methyltryptamine (5-MeT) functions as a full agonist at the serotonin 5-HT2A receptor, exhibiting an EC50 value of 6.00 nM and achieving 100% maximal efficacy (Emax) relative to the endogenous ligand serotonin [1]. This potency profile distinguishes 5-MeT from the unsubstituted tryptamine core and aligns it more closely with optimized serotonergic agonists, providing a defined reference point for SAR studies [2].
| Evidence Dimension | 5-HT2A Receptor Agonist Potency and Efficacy |
|---|---|
| Target Compound Data | EC50 = 6.00 nM; Emax = 100% |
| Comparator Or Baseline | Serotonin (5-HT, endogenous full agonist); Tryptamine (unsubstituted core) |
| Quantified Difference | 5-MeT EC50 = 6.00 nM (5-HT2A full agonism). Tryptamine exhibits significantly lower potency at 5-HT2A (no direct EC50 reported in this context, but KA ~1 μM in rabbit aorta indicates weaker interaction). |
| Conditions | In vitro functional assay at human recombinant 5-HT2A receptors |
Why This Matters
This single-digit nanomolar potency establishes 5-MeT as a high-sensitivity tool for 5-HT2A receptor activation studies and a benchmark for evaluating novel synthetic tryptamines.
- [1] Blough BE, Landavazo A, Partilla JS, et al. Synthesis, serotonin receptor binding, and pharmacological evaluation of a series of N-substituted 5-methoxytryptamines and 5-methyltryptamines. ACS Chemical Neuroscience. 2014. DOI:10.1021/cn500024y. View Source
- [2] PMC Article. Fig. 2: Structure-activity relationship of tryptamine derivatives at Sm.5HTRL. 2018. View Source
